molecular formula C21H13Cl2N3O5 B11537025 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol

Cat. No.: B11537025
M. Wt: 458.2 g/mol
InChI Key: JKZQNSWDCIXJDQ-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde and 6-methoxy-4-nitrophenol in the presence of a suitable base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes or receptors, potentially inhibiting or activating specific pathways. For example, the nitrophenol group may participate in redox reactions, while the benzoxazole ring can interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol is unique due to its combination of a benzoxazole ring, nitrophenol group, and dichlorophenyl substituents. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other compounds.

Properties

Molecular Formula

C21H13Cl2N3O5

Molecular Weight

458.2 g/mol

IUPAC Name

2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxy-4-nitrophenol

InChI

InChI=1S/C21H13Cl2N3O5/c1-30-19-9-14(26(28)29)6-11(20(19)27)10-24-13-3-5-18-17(8-13)25-21(31-18)15-7-12(22)2-4-16(15)23/h2-10,27H,1H3

InChI Key

JKZQNSWDCIXJDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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